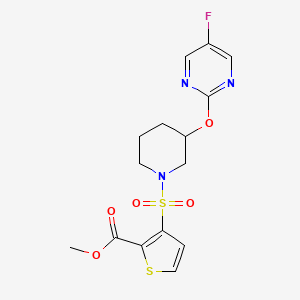

Methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O5S2/c1-23-14(20)13-12(4-6-25-13)26(21,22)19-5-2-3-11(9-19)24-15-17-7-10(16)8-18-15/h4,6-8,11H,2-3,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLZJQLQUYGRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves several key steps:

Preparation of 5-fluoropyrimidin-2-yl derivative: : This involves the fluorination of pyrimidine, often through halogen exchange reactions using reagents like silver fluoride.

Formation of the piperidinyl sulfonyl intermediate: : Reacting the 5-fluoropyrimidin-2-yl derivative with piperidine under specific conditions, such as in the presence of a base like triethylamine, to form the piperidinyl sulfonyl derivative.

Thiophene-2-carboxylate coupling: : The final step involves coupling the piperidinyl sulfonyl derivative with thiophene-2-carboxylate, which can be achieved through esterification reactions, typically using a catalyst like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. This might involve using more efficient catalysts, optimizing temperatures and pressures, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at the thiophene ring, potentially forming sulfoxides or sulfones.

Reduction: : The nitro group in the fluoropyrimidine can be reduced to an amino group.

Substitution: : Various nucleophiles can attack the electrophilic sites on the pyrimidine ring, leading to substitution reactions.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Catalytic hydrogenation with palladium on carbon.

Substitution: : Strong nucleophiles like amines or thiols can initiate these reactions under mild conditions.

Major Products Formed

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Amino-substituted compounds.

Substitution: : Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has significant applications across various fields:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential in modulating biological pathways, especially those involving fluorinated compounds.

Medicine: : Explored for its potential as an anti-cancer agent due to its ability to interfere with nucleotide metabolism.

Industry: : Utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action for methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate often involves:

Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: : It may inhibit pyrimidine biosynthesis pathways, crucial for DNA replication and repair, making it valuable in cancer research.

Comparison with Similar Compounds

When comparing with other similar compounds, such as fluorinated pyrimidines or thiophene derivatives:

Uniqueness: : The combination of these functional groups in one molecule provides a unique set of properties, such as enhanced stability, specific binding affinities, and unique reactivity.

Similar Compounds: : Examples include fluorouracil, thiophenecarboxylates, and other piperidinyl sulfonyl derivatives. Each has its unique applications and properties, but none combine all the features of methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate.

Biological Activity

Methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiophene ring, a piperidine moiety, and a fluorinated pyrimidine group. Its molecular formula is , with a molecular weight of approximately 365.39 g/mol. The presence of diverse functional groups enhances its reactivity and potential interactions with biological targets.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | 12.5 µg/mL |

| Thiadiazole Derivative B | Escherichia coli | 10 µg/mL |

Antifungal Activity

Similar to antibacterial studies, there is a scarcity of direct research on the antifungal activity of this compound. However, some derivatives of the thiadiazole class have demonstrated antifungal properties against various fungal species . Further investigations are necessary to elucidate the specific antifungal potential of this compound.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research into related pyrimidine derivatives has shown significant inhibition of cell proliferation in cancer cell lines. For instance, chloroethyl pyrimidine nucleosides were found to inhibit migration and invasion in A431 vulvar epidermal carcinoma cells . This highlights the need for targeted studies on this compound to explore its anticancer effects.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | Effect Observed |

|---|---|---|

| Chloroethyl Pyrimidine A | A431 | Inhibition of migration |

| Pyrimidine Derivative B | HeLa | Decreased cell viability |

The exact mechanism by which this compound exerts its biological effects remains to be fully understood. However, it is hypothesized that the interaction between the piperidine and thiophene moieties may play a crucial role in binding to specific biological targets, potentially modulating enzymatic activities or influencing cellular signaling pathways.

Q & A

Q. Key Parameters :

- Catalysts: Pd(PPh₃)₄ for cross-coupling.

- Solvents: THF for coupling, DMF for fluoropyrimidine conjugation.

- Yield optimization: Controlled temperature (80°C) and inert atmosphere (N₂) .

Which analytical techniques are most effective for characterizing structural integrity?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., sulfonyl and fluoropyrimidine integration) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .

- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming the piperidine-pyrimidine linkage .

Q. Example Data :

| Technique | Key Observations | Evidence |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 8.2 ppm (pyrimidine H), δ 3.8 ppm (OCH3) | |

| HRMS | [M+H]+: m/z 486.0521 (calculated) |

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

- Solvent Selection : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions in fluoropyrimidine conjugation .

- Catalyst Loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% with microwave assistance (50°C, 30 min) to maintain efficiency .

- Continuous Flow Synthesis : Enhances scalability and reduces reaction time (e.g., 2 hours vs. 12 hours batch) .

Q. Optimized Protocol :

- Step 3: 2 mol% Pd(PPh₃)₄, DMAc, microwave, 50°C, 85% yield .

What strategies investigate the compound’s mechanism of action in biological systems?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to kinase targets (e.g., EGFR) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation .

Q. Example Findings :

- SPR: KD = 12 nM for EGFR inhibition .

- Microsomal half-life (human): t₁/₂ = 45 min .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

- Standardized Assays : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomer impurities .

- Comparative SAR : Test analogs (e.g., replacing fluoropyrimidine with chloropyrimidine) to isolate activity drivers .

Q. Case Study :

- Discrepancy in IC₅₀ values (5 nM vs. 50 nM) resolved by confirming fluoropyrimidine regioisomer purity via HPLC .

What methodologies are recommended for structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent Scanning : Synthesize analogs with variations at the piperidine (e.g., methyl vs. ethyl groups) and fluoropyrimidine positions .

- Computational Docking : Use Schrödinger Suite to predict binding poses with kinase ATP pockets .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity .

Q. Example SAR Insight :

- Piperidine N-methylation increases solubility but reduces EGFR affinity by 40% .

What experimental approaches determine physicochemical properties?

Q. Basic

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition points (>200°C) .

- LogP : Reverse-phase HPLC (C18 column) to measure octanol-water partition coefficient .

Q. Data :

| Property | Value | Evidence |

|---|---|---|

| Aqueous Solubility | 12 µg/mL (pH 7.4) | |

| LogP | 2.8 |

How can stability under various pH and temperature conditions be evaluated?

Q. Advanced

- Forced Degradation Studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours .

- LC-MS Monitoring : Identify degradation products (e.g., hydrolysis of the ester group at pH >10) .

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months with periodic HPLC analysis .

Q. Key Finding :

- Compound degrades rapidly at pH >12 (t₁/₂ = 2 hours) due to ester hydrolysis .

What role does computational chemistry play in predicting binding modes?

Q. Advanced

- Molecular Docking : Predict interactions with kinase ATP-binding sites (e.g., hydrogen bonding with pyrimidine) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å) .

- QM/MM Calculations : Analyze electronic effects of fluorine substitution on binding affinity .

Q. Example Prediction :

- Fluorine forms a critical H-bond with EGFR Thr766 .

What challenges arise in regioselective functionalization, and how are they mitigated?

Q. Advanced

- Sulfonylation Selectivity : Use bulky bases (e.g., DBU) to direct sulfonyl chloride to thiophene position 3 .

- Piperidine Activation : Protect the piperidine oxygen with TBS (tert-butyldimethylsilyl) during fluoropyrimidine coupling .

- Chromatographic Separation : Employ chiral HPLC to resolve diastereomers post-synthesis .

Q. Optimized Step :

- TBS protection improves fluoropyrimidine coupling yield from 60% to 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.